REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=[O:8].CC1C=CC(S(O)(=O)=O)=[CH:14][CH:15]=1.C(=O)(O)[O-:21].[Na+]>C1(C)C=CC=CC=1>[O:8]1[CH2:15][CH2:14][O:21][CH:7]1[C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1)C=O
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
glycol
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (500 mL×2)
|
Type
|
WASH
|
Details
|
The organic layers were washed with water (200 mL) and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1N(C=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |